1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one is a synthetic organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a trifluoropropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromopyridine Introduction: The bromopyridine moiety is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with a suitable nucleophile.
Trifluoropropanone Addition: The trifluoropropanone group is added through a condensation reaction, often using trifluoroacetic anhydride as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(5-chloropyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one
- 1-{3-[(5-fluoropyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one
Uniqueness
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The trifluoropropanone group also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3N2O2/c13-8-1-2-10(17-6-8)20-9-3-4-18(7-9)11(19)5-12(14,15)16/h1-2,6,9H,3-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSGCYTUFBEERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.